2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

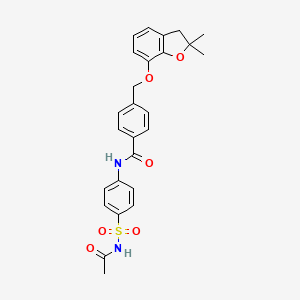

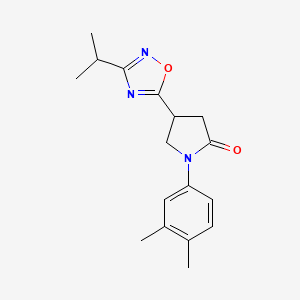

“2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-oxadiazoles . These are organic compounds containing the 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle made up of one oxygen atom, two nitrogen atoms, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde”, can be achieved through various methods . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, such as “2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde”, is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, such as “2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde”, are diverse. They can undergo various reactions, including oxidative cyclizations . These reactions have found modest application in drug design .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural characterization of derivatives related to 2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde, highlighting their potential in various applications. For instance, Kakanejadifard et al. (2013) prepared Schiff base compounds through the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde, demonstrating positive solvatochromism behavior dependent on substitution and environment, which could be due to intramolecular hydrogen bonding in enol–keto tautomeric and dipole moment changes. These compounds exhibited antibacterial activities against both gram-positive and gram-negative bacteria, showcasing their potential in developing new antibacterial agents (Kakanejadifard et al., 2013).

Applications in Material Science

The study of metal-organic frameworks (MOFs) and their catalytic properties has been enhanced by the incorporation of oxadiazole derivatives. Horike et al. (2008) demonstrated size-selective Lewis acid catalysis in a microporous MOF with exposed Mn2+ coordination sites, showing the conversion of selected aldehydes and ketones to cyanosilylated products with high yields. This research underlines the importance of oxadiazole derivatives in catalysis and material science, providing insights into the development of new catalytic materials (Horike et al., 2008).

Future Directions

The future directions for “2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, as they are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-3-1-2-4-7(6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRHQXLQTZTDBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2770321.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2770323.png)

![[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2770325.png)

![7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-[[1-[(2-Chloroacetyl)amino]cyclohexyl]methyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B2770331.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)

![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)